Methotrexate-gamma-aspartate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methotrexate-gamma-aspartate is used in antibody targeted liposomes. It also exhibits growth inhibitory effects.

Applications De Recherche Scientifique

Oncology

Methotrexate-gamma-aspartate has been utilized in various cancer treatments, including:

- Acute Lymphoblastic Leukemia : It is a standard treatment option for pediatric patients.

- Breast Cancer : Used in combination therapies to enhance efficacy.

- Non-Hodgkin's Lymphoma : Administered as part of multi-agent regimens.

Rheumatology

In the context of autoimmune diseases, this compound plays a significant role:

- Rheumatoid Arthritis : It reduces disease activity and improves patient outcomes. A study indicated that high-dose methotrexate improved disease control over 24 and 52 weeks, with tolerability increasing with prolonged use .

- Psoriasis : Effective in managing severe cases resistant to other treatments.

Formulation and Delivery Methods

The formulation of this compound can significantly influence its therapeutic outcomes:

- Targeted Liposomes : Research shows that encapsulating this compound in antibody-targeted liposomes increases its cytotoxicity towards specific cancer cells by up to tenfold compared to non-targeted formulations .

- Intravenous vs. Oral Administration : Different routes of administration affect bioavailability and patient response. Intravenous delivery often results in higher plasma concentrations compared to oral forms .

Efficacy in Rheumatoid Arthritis

A long-term study observed changes in immune parameters during methotrexate therapy for rheumatoid arthritis. The findings suggested significant alterations in serum cytokines, correlating with pharmacokinetic parameters .

Methotrexate-Induced Toxicity

Despite its efficacy, this compound can lead to adverse effects, including hepatotoxicity and gastrointestinal disturbances. A comprehensive review highlighted that chronic liver damage could occur in patients receiving long-term treatment, necessitating careful monitoring of liver function tests .

Comparative Data Table

| Application Area | Indications | Key Findings |

|---|---|---|

| Oncology | Acute Lymphoblastic Leukemia, Breast Cancer | Effective as part of combination therapies |

| Rheumatology | Rheumatoid Arthritis, Psoriasis | Reduces disease activity; improves outcomes |

| Delivery Method | Targeted Liposomes | Increases cytotoxicity by 10-fold |

| Toxicity Monitoring | Liver Function Tests | Chronic damage noted; requires monitoring |

Propriétés

Numéro CAS |

64801-58-7 |

|---|---|

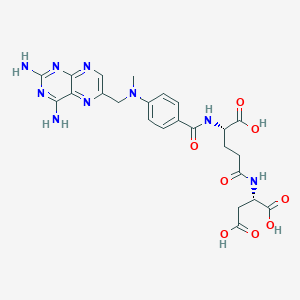

Formule moléculaire |

C24H27N9O8 |

Poids moléculaire |

569.5 g/mol |

Nom IUPAC |

(2S)-2-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C24H27N9O8/c1-33(10-12-9-27-20-18(28-12)19(25)31-24(26)32-20)13-4-2-11(3-5-13)21(37)30-14(22(38)39)6-7-16(34)29-15(23(40)41)8-17(35)36/h2-5,9,14-15H,6-8,10H2,1H3,(H,29,34)(H,30,37)(H,35,36)(H,38,39)(H,40,41)(H4,25,26,27,31,32)/t14-,15-/m0/s1 |

Clé InChI |

XYYCIYYWAVAWDS-GJZGRUSLSA-N |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CC(=O)O)C(=O)O)C(=O)O |

SMILES isomérique |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CC(=O)O)C(=O)O)C(=O)O |

SMILES canonique |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CC(=O)O)C(=O)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

XXD |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Methotrexate-gamma-aspartate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.